3-Fluoro-2-isopropoxyphenol
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Overview
Description
3-Fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom, an isopropoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-isopropoxyphenol: Similar structure but with the fluorine and isopropoxy groups in different positions.
3-Fluoro-4-isopropoxyphenol: Another isomer with different substitution patterns.
Uniqueness
3-Fluoro-2-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atom and the isopropoxy group can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-fluoro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
VWBAAXKAGYZING-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)O |
Origin of Product |
United States |
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